N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE is a compound that features a thiophene ring and an oxazole ring. Thiophene is a sulfur-containing heterocycle, while oxazole is a nitrogen and oxygen-containing heterocycle. The combination of these two rings in a single molecule can impart unique chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE typically involves the formation of the oxazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with a thiophene derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolines or oxazolidines.
Substitution: Both the thiophene and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxazole ring can yield oxazoline or oxazolidine derivatives.
Scientific Research Applications
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it of interest for drug discovery.
Medicine: Its potential biological activities could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential cellular processes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound also contains an oxazole ring but is attached to a benzenesulfonamide group instead of a thiophene ring.
5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide: This compound contains both an oxazole and a thiophene ring, similar to N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiophene ring and an oxazole ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-8-7-9(15-13-8)4-5-12-11(14)10-3-2-6-16-10/h2-3,6-7H,4-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQBQAQNYNXKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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